N-Methyl-1-(2-methylcyclopropyl)methanamine;hydrochloride
Description
N-Methyl-1-(2-methylcyclopropyl)methanamine hydrochloride is a cyclopropane-containing amine derivative with a methyl substituent on both the nitrogen atom and the cyclopropane ring. The cyclopropane moiety introduces significant ring strain, which may enhance reactivity or influence binding interactions in biological systems. As a hydrochloride salt, it exhibits improved solubility in polar solvents compared to its free base form.
Properties
IUPAC Name |
N-methyl-1-(2-methylcyclopropyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5-3-6(5)4-7-2;/h5-7H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOJATFGDBERCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CNC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868665-80-9 | |
| Record name | methyl[(2-methylcyclopropyl)methyl]amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2-methylcyclopropyl)methanamine;hydrochloride typically involves the reaction of 2-methylcyclopropylmethanamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as recrystallization to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(2-methylcyclopropyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Various substituted amines
Scientific Research Applications
N-Methyl-1-(2-methylcyclopropyl)methanamine;hydrochloride is used in diverse scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of N-Methyl-1-(2-methylcyclopropyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-methyl-1-(2-methylcyclopropyl)methanamine hydrochloride with structurally related compounds, focusing on molecular features, physicochemical properties, and synthesis methodologies.
Structural and Physicochemical Properties
*Calculated based on structural similarity to .
Key Observations:
- Ring Strain vs. In contrast, analogs with phenyl or pyrazole groups (e.g., ) benefit from aromatic stabilization and enhanced lipophilicity.
- Salt Forms: Hydrochloride salts improve aqueous solubility, critical for bioavailability. Dihydrochloride salts (e.g., ) may offer higher solubility but require adjusted stoichiometry in synthesis.
Pharmacological and Application Insights
- TAAR1 Agonists (): Ulotaront analogs with thieno-oxepin rings demonstrate antipsychotic activity via trace amine-associated receptor 1 (TAAR1) agonism .
- Pyrazole Derivatives (): Sulfonamide-functionalized analogs are explored in chemical genetics for modulating protein interactions .
Biological Activity
N-Methyl-1-(2-methylcyclopropyl)methanamine;hydrochloride is a compound that has garnered attention in various scientific fields, particularly in chemistry and biology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
This compound is a synthetic compound characterized by its cyclopropyl structure. It is primarily used as a building block for synthesizing more complex molecules. The compound can be synthesized through various methods involving cyclopropyl derivatives, which are known for their unique reactivity and biological properties .
The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. The compound has been shown to modulate the activity of these targets, leading to various biological effects. Notably, it has been implicated in enzyme interactions and metabolic pathways, which are crucial for understanding its biological relevance .
Enzyme Interactions
Research indicates that this compound plays a role in enzyme inhibition and activation. For instance, it has been studied for its potential to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which may have implications for treating mood disorders .
Therapeutic Potential
The compound's biological activity extends to therapeutic applications. Studies have explored its potential anti-inflammatory properties and its role in modulating immune responses. This is particularly relevant in conditions where inflammation plays a critical role, such as arthritis .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits monoamine oxidase (MAO) | |
| Anti-inflammatory | Modulates immune response | |
| Metabolic Pathways | Interacts with various metabolic enzymes |
Case Study 1: Monoamine Oxidase Inhibition
A study investigated the effects of this compound on MAO activity. The results indicated significant inhibition of MAO, leading to elevated levels of serotonin in neuronal cultures. This suggests potential applications in treating depression and anxiety disorders.
Case Study 2: Anti-inflammatory Effects
Another study focused on the compound's anti-inflammatory properties using animal models of arthritis. The administration of this compound resulted in reduced swelling and pain, indicating its potential as an anti-arthritic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
